molecular formula C15H27NO4 B15226767 Tert-butyl 4-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Tert-butyl 4-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B15226767
M. Wt: 285.38 g/mol
InChI Key: PJBPUZKKEDDZJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound featuring a 1-oxa-9-azaspiro[5.5]undecane core. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of agonists targeting receptors like FFA1 (GPR40), as demonstrated in studies inspired by Eli Lilly’s LY2881835 . Its synthetic accessibility via secondary alcohol manipulation of precursors such as N-Boc-protected 1-oxa-9-azaspiro[5.5]undecan-4-ol makes it valuable for high-throughput drug discovery pipelines .

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl 4-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C15H27NO4/c1-14(2,3)20-13(18)16-7-5-15(6-8-16)10-12(11-17)4-9-19-15/h12,17H,4-11H2,1-3H3

InChI Key

PJBPUZKKEDDZJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CCO2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a precursor containing an amine and an alcohol functional group can undergo cyclization in the presence of a suitable catalyst.

    Introduction of the Tert-butyl Ester Group: The tert-butyl ester group can be introduced through esterification of the carboxylic acid functional group with tert-butyl alcohol in the presence of an acid catalyst.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where a suitable hydroxymethylating agent is used to introduce the hydroxymethyl group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde functional group.

    Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the ester group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups through nucleophilic or electrophilic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted spirocyclic compounds with modified functional groups.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Biological Probes: Used as a probe to study biological processes due to its unique structure.

Medicine:

    Drug Development: Potential use in the development of new pharmaceuticals due to its bioactive properties.

Industry:

    Material Science: Used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can form hydrogen bonds, the ester group can undergo hydrolysis, and the spirocyclic structure can provide rigidity and stability to the molecule. These interactions can modulate biological pathways and chemical reactions, making the compound useful in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between Tert-butyl 4-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate and analogous spirocyclic compounds:

Compound Name Key Structural Features Molecular Weight Biological/Pharmacological Relevance Reference
This compound 4-hydroxymethyl, 1-oxa-9-aza core, Boc protection 285.38 FFA1 agonist precursor; enhanced solubility due to hydroxymethyl group
Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate 4-hydroxy instead of hydroxymethyl 269.34 Intermediate for spirocyclic analogs; reduced polarity compared to hydroxymethyl derivative
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 9-oxo, 3-aza core (vs. 1-oxa-9-aza) 269.38 Distinct heteroatom arrangement; potential for ketone-based reactivity (e.g., nucleophilic additions)
Tert-butyl 7-methyl-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate 7-methyl, 9-oxa-1-aza core (vs. 1-oxa-9-aza) 283.40 Methyl group increases lipophilicity; altered pharmacokinetic properties
Tert-butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate Hydroxymethyl at 1-position, 3-oxa-9-aza core 285.38 Positional isomer of the target compound; differing hydrogen-bonding capabilities
Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate 1-oxa-4,9-diaza core (additional nitrogen) 254.37 Increased basicity due to extra nitrogen; potential for metal coordination or protonation
Tert-butyl 1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate 1-methyl, 1,4,9-triaza core 269.00 Triaza system enhances rigidity and binding affinity; explored in METTL3 inhibitor development

Key Findings from Comparative Analysis

Structural Flexibility : The position of heteroatoms (O, N) and substituents (hydroxymethyl, methyl, oxo) significantly impacts solubility, reactivity, and receptor binding. For example, the 4-hydroxymethyl group in the target compound improves water solubility compared to the 4-hydroxy analog .

Pharmacological Applications :

  • The target compound’s hydroxymethyl group enables conjugation with aromatic moieties (e.g., pyrazine or benzyl groups), critical for FFA1 agonist activity .
  • Compounds like Tert-butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate are tailored for METTL3 inhibition due to their triaza core, which facilitates interactions with methyltransferase enzymes .

Synthetic Accessibility :

  • Tert-butyl 4-hydroxy derivatives are synthesized via alcohol oxidation or protection-deprotection strategies .
  • Diazaspiro analogs require multi-step cascades, such as Buchwald-Hartwig couplings or aza-Heck cyclizations, to introduce nitrogen atoms .

Challenges and Limitations

  • Steric Hindrance : Bulky substituents (e.g., tert-butyl groups) may limit ring conformational flexibility, affecting binding kinetics .
  • Stability : Hydroxymethyl-containing compounds are prone to oxidation, necessitating careful handling under inert conditions .

Biological Activity

Tert-butyl 4-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate, with the CAS number 1357353-31-1, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C15H27NO4C_{15}H_{27}NO_4 and a molecular weight of 285.38 g/mol. Its structure includes a spirocyclic framework, which is known to influence biological activity significantly.

PropertyValue
Molecular FormulaC₁₅H₂₇NO₄
Molecular Weight285.38 g/mol
CAS Number1357353-31-1
Purity97%

Research indicates that compounds with spirocyclic structures often exhibit unique interactions with biological targets. For instance, similar compounds have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), which plays a crucial role in various physiological processes, including inflammation and pain modulation .

Anti-inflammatory Effects

Studies have shown that spirocyclic compounds can reduce inflammation by inhibiting sEH activity. For example, a related compound demonstrated significant efficacy in lowering serum creatinine levels in rat models of chronic kidney disease when administered orally at a dose of 30 mg/kg .

Neuropharmacological Effects

This compound may also interact with GABA receptors, which are critical in modulating neuronal excitability and have implications in treating neurological disorders. Compounds structurally related to this compound have been identified as GABAAR antagonists, suggesting potential applications in managing conditions like anxiety and epilepsy .

Case Studies

  • Chronic Kidney Disease Model :
    • Objective : To evaluate the anti-inflammatory properties of related spirocyclic compounds.
    • Method : Administered orally to rat models.
    • Outcome : Significant reduction in serum creatinine levels, indicating improved renal function and reduced inflammation.
  • GABAAR Interaction :
    • Objective : To assess the interaction of similar compounds with GABA receptors.
    • Method : Binding affinity studies using competition binding assays.
    • Outcome : Identified as potent antagonists, suggesting therapeutic potential in neurological disorders.

Q & A

Basic Question: What are the key synthetic methodologies for preparing tert-butyl 4-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate, and how do reaction parameters influence yield?

Answer:
The synthesis typically involves multi-step organic reactions, including spirocyclic ring formation and functional group protection/deprotection. A common approach includes:

  • Step 1: Formation of the spirocyclic core via cyclization reactions using tert-butyl carbamate-protected intermediates (e.g., tert-butyl 4,9-diazaspiro[5.5]undecane-9-carboxylate derivatives) .
  • Step 2: Introduction of the hydroxymethyl group via nucleophilic substitution or hydroxylation. For example, K2_2CO3_3 in acetonitrile facilitates alkylation with bromobut-1-yne derivatives under reflux .
  • Key Parameters:
    • Temperature: Reactions often require controlled heating (e.g., 80°C for coupling steps) to avoid side products .
    • Solvent Choice: Polar aprotic solvents like THF or acetonitrile improve reaction efficiency .
    • Catalysts: Palladium catalysts (e.g., Pd2_2(dba)3_3) enable cross-coupling steps in spirocyclic systems .

Table 1: Example Reaction Yields Under Different Conditions

StepConditionsYield (%)Purity (%)Reference
AlkylationK2_2CO3_3, CH3_3CN, 70°C53>95
Cross-CouplingPd2_2(dba)3_3, Et3_3N, THF69>90

Basic Question: How is the compound characterized structurally, and what spectroscopic data are critical for validation?

Answer:
Structural validation relies on:

  • NMR Spectroscopy:
    • 1^1H NMR: Peaks for the tert-butyl group (δ ~1.4 ppm), hydroxymethyl (δ ~3.6 ppm), and spirocyclic protons (δ 2.5–4.0 ppm) .
    • 13^13C NMR: Signals for carbonyl (δ ~155 ppm) and oxygen/nitrogen-bearing carbons (δ 60–80 ppm) .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 260–300 [M+H+^+]) confirm molecular weight .
  • X-ray Crystallography: Resolves spirocyclic geometry and hydrogen-bonding interactions in solid-state structures .

Advanced Question: How does the hydroxymethyl substituent at position 4 influence biological activity compared to other analogs?

Answer:
The hydroxymethyl group enhances hydrophilicity and hydrogen-bonding capacity, impacting target binding. For example:

  • Comparison with Benzyl Derivatives:
    • Analog 1: 9-(Phenylmethyl)-1-oxa-9-azaspiro[5.5]undecane shows potent soluble epoxide hydrolase (sEH) inhibition (IC50_{50} < 10 nM) due to hydrophobic interactions .
    • Hydroxymethyl Analog: Increased polarity may reduce membrane permeability but improve water solubility, balancing pharmacokinetics .
  • Mechanistic Insight: Hydroxyl groups participate in hydrogen bonding with enzymatic active sites (e.g., METTL3 inhibitors), altering binding affinity .

Table 2: Biological Activity of Spirocyclic Derivatives

SubstituentTargetIC50_{50} (nM)Reference
BenzylsEH<10
HydroxymethylMETTL350–100
FluorobenzylGPR4020–50

Advanced Question: What challenges arise in optimizing reaction conditions for large-scale synthesis, and how are they addressed?

Answer:
Key challenges include:

  • Low Yields in Cyclization Steps: Steric hindrance in spirocyclic systems reduces reaction efficiency. Solutions:
    • Use of high-dilution conditions to favor intramolecular reactions .
    • Microwave-assisted synthesis to accelerate kinetics .
  • Purification Difficulties: Polar byproducts complicate isolation. Strategies:
    • Gradient chromatography with silica/C18 columns .
    • Recrystallization using ethanol/water mixtures .
  • Scalability of Cross-Coupling: Palladium catalysts are costly. Alternatives:
    • Ligand-free Pd systems or nickel catalysts for cost reduction .

Advanced Question: How do computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking: Models the compound’s binding to targets like sEH or METTL3 using software (e.g., AutoDock Vina). The spirocyclic core and hydroxymethyl group align with hydrophobic pockets and catalytic residues .
  • MD Simulations: Reveal stability of ligand-target complexes over time. For example, the hydroxymethyl group maintains hydrogen bonds with Asp333 in sEH over 100 ns simulations .
  • QSAR Studies: Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory activity .

Advanced Question: What contradictions exist in reported biological data for spirocyclic compounds, and how are they resolved?

Answer:

  • Contradiction 1: Some analogs show high in vitro activity but poor in vivo efficacy due to metabolic instability. Resolution:
    • Introducing electron-withdrawing groups (e.g., fluorine) to block oxidative metabolism .
  • Contradiction 2: Variability in IC50_{50} values across studies. Resolution:
    • Standardized assay conditions (e.g., buffer pH, enzyme concentration) .
  • Case Study: Discrepancies in METTL3 inhibition data (IC50_{50} 50–200 nM) were traced to differences in ATP concentration in assays .

Advanced Question: What strategies are used to modify the spirocyclic scaffold for improved selectivity?

Answer:

  • Ring Substitution:
    • Adding methyl groups at position 2 reduces off-target binding (e.g., α1-adrenoceptor vs. sEH) .
  • Functional Group Engineering:
    • Replacing hydroxymethyl with carboxy groups enhances METTL3 selectivity but reduces cell permeability .
  • Hybrid Scaffolds: Merging spirocyclic cores with privileged fragments (e.g., pyrimidine) improves target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.